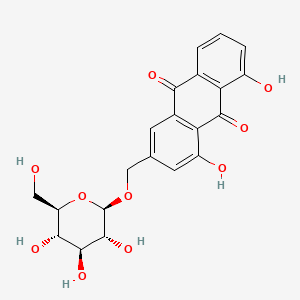

Aloe-emodin-glucoside

Vue d'ensemble

Description

Aloe-emodin-glucoside is a naturally occurring anthraquinone derivative found in various plants, including Aloe vera and Rheum palmatum. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Chemically, it is a glycosylated form of aloe-emodin, where a glucose molecule is attached to the aloe-emodin structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aloe-emodin-glucoside can be synthesized through the glycosylation of aloe-emodin. This process involves the enzymatic or chemical attachment of a glucose molecule to aloe-emodin. One common method involves using glycosyltransferase enzymes in engineered Escherichia coli strains to facilitate the glycosylation reaction . The reaction conditions typically include an aqueous medium, a suitable buffer, and the presence of glucose donors such as UDP-glucose.

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches using microbial fermentation. Engineered strains of Escherichia coli are used to produce the compound in large quantities. The fermentation process is optimized for parameters such as pH, temperature, and nutrient availability to maximize yield .

Analyse Des Réactions Chimiques

Types of Reactions: Aloe-emodin-glucoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form aloe-emodin and other oxidation products.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions include aloe-emodin, various oxidation products, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that aloe-emodin-glucoside exhibits notable anticancer effects across several cancer types, primarily through mechanisms such as cell cycle arrest and apoptosis induction.

Case Studies

- In a study focused on NSCLC, this compound was found to significantly reduce the viability of cancer cells at concentrations ranging from 5 to 40 μM, demonstrating a dose-dependent response .

- Another investigation into gastric cancer cell lines revealed that this compound exhibited stronger antiproliferative effects compared to its aglycone counterpart, aloe emodin, suggesting enhanced efficacy due to glycosylation .

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Mechanism : It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress within cells, which are critical pathways in the progression of inflammatory diseases .

- Research Findings : A study highlighted that this compound could lower levels of inflammatory markers in vitro, indicating potential therapeutic applications for conditions such as arthritis and inflammatory bowel disease .

Neuroprotective Applications

Recent studies have begun to explore the neuroprotective effects of this compound.

- Mechanism : It is believed to exert protective effects against neuronal cell death by modulating signaling pathways involved in neuroinflammation and apoptosis .

- Case Studies : Research focusing on nervous system-related cancers has suggested that this compound may enhance neuronal survival and function, providing a basis for its use in neurodegenerative diseases .

Pharmacokinetics and Formulations

The pharmacokinetic properties of this compound are crucial for its therapeutic applications.

- Bioavailability : Glycosylation improves the compound's solubility and bioavailability compared to its aglycone form, which is essential for effective drug formulation .

- Nanoformulations : Recent advancements include nanoformulated versions of this compound that enhance drug delivery systems and improve therapeutic outcomes through better biocompatibility .

Summary Table of Research Findings

Mécanisme D'action

The mechanism of action of aloe-emodin-glucoside involves multiple molecular targets and pathways:

Cellular Pathways: It affects the MAP kinase pathway, which regulates cell proliferation, differentiation, and inflammation.

Molecular Targets: this compound interacts with proteins such as JNK and P38, influencing their expression and activity.

Biological Effects: The compound induces apoptosis, inhibits cell proliferation, and modulates gene expression in cancer cells.

Comparaison Avec Des Composés Similaires

Emodin: Another anthraquinone derivative with similar biological activities.

Aloe-emodin: The aglycone form of aloe-emodin-glucoside, lacking the glucose moiety.

Chrysophanol: An anthraquinone with comparable anti-inflammatory and anticancer properties.

Uniqueness: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, aloe-emodin. This structural modification also influences its biological activity and therapeutic potential .

Activité Biologique

Aloe-emodin-glucoside is a glycosylated form of aloe-emodin, a naturally occurring anthraquinone found in the leaves of Aloe vera. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1. Anticancer Properties

Aloe-emodin and its derivatives, including this compound, have demonstrated significant anticancer effects across various cancer cell lines. Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Effects of this compound

| Cancer Cell Line | Concentration (μM) | Duration (h) | Mechanism of Action | Effect |

|---|---|---|---|---|

| Human bladder cancer (T24) | 5, 10, 25, 50 | 24 | Inhibition of cyclin B1; increase in p53 | G2/M phase arrest |

| Pharyngeal squamous cell carcinoma (FaDu) | 60 | 24, 48 | Increase in cyclin A and E2F1 | S phase arrest |

| Hepatoma cell line (Hep3B) | 60 | 24, 48 | Induction of apoptosis | Decreased cell viability |

| Glioma cell line (U251) | 20 | 24 | Decrease in ERK1/2 activity | G2/M phase blocking |

Research shows that this compound can selectively inhibit the growth of neuroectodermal tumors while sparing normal cells, indicating a promising therapeutic profile. The mechanism involves energy-dependent pathways for drug incorporation and apoptosis induction .

2. Metabolic Effects

This compound has been studied for its potential to enhance glucose metabolism. In vitro studies have demonstrated that this compound stimulates glucose transport and glycogen synthesis in muscle and fat cells.

Table 2: Metabolic Effects of this compound

| Cell Type | Effect | Mechanism |

|---|---|---|

| L6 myotubes | Increased glucose uptake | Activation of insulin signaling pathways |

| 3T3-L1 adipocytes | Enhanced glycogen synthesis | Inhibition of glycogen synthase kinase 3beta |

The activation of key markers such as insulin receptor substrate and phosphatidylinositol-3-kinase (PI3K) suggests that this compound may serve as a potential treatment for insulin resistance .

3. Antimicrobial Activity

Aloe-emodin has been shown to exhibit antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial membranes and inhibiting biofilm formation.

Table 3: Antimicrobial Effects of Aloe-emodin

| Bacterial Strain | Effect | Mechanism |

|---|---|---|

| Gram-positive bacteria | Inhibition of biofilm formation | Disruption of cell membrane permeability |

| E. coli | Reduced growth rates | Targeting peptidoglycan biosynthesis pathways |

Studies indicate that this compound can effectively target bacterial membranes, making it a candidate for treating bacterial infections .

The biological activities of this compound are mediated through several mechanisms:

- Cell Cycle Regulation : Induction of cell cycle arrest at various phases (G0/G1, S, G2/M) through modulation of cyclins and CDKs.

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

- Metabolic Modulation : Enhancement of glucose uptake and glycogen synthesis through insulin-like signaling mechanisms.

- Antimicrobial Action : Disruption of bacterial membranes and inhibition of biofilm formation.

5. Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

Propriétés

IUPAC Name |

1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQHVCDULHERIH-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951621 | |

| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50488-89-6, 29010-56-8 | |

| Record name | 3-[(β-D-Glucopyranosyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50488-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloe-emodin-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029010568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.